molecular formula C7H8ClNO B1320289 3-(2-Chloroethoxy)pyridine

3-(2-Chloroethoxy)pyridine

Cat. No. B1320289
M. Wt: 157.6 g/mol
InChI Key: PJLOVJGTMBWIGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Chloroethoxy)pyridine is a useful research compound. Its molecular formula is C7H8ClNO and its molecular weight is 157.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Chloroethoxy)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Chloroethoxy)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(2-Chloroethoxy)pyridine

Molecular Formula

C7H8ClNO

Molecular Weight

157.6 g/mol

IUPAC Name

3-(2-chloroethoxy)pyridine

InChI

InChI=1S/C7H8ClNO/c8-3-5-10-7-2-1-4-9-6-7/h1-2,4,6H,3,5H2

InChI Key

PJLOVJGTMBWIGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)OCCCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Under a nitrogen atmosphere, a solution of 3-hydroxypyridine (2.00 g, 21.0 mmol) in N,N-dimethylformamide (DMF) (10 mL) was added drop-wise over 5 min to a cold (0-5° C.), stirring slurry of sodium hydride (0.756 g of an 80% dispersion in mineral oil, 27.5 mmol) in DMF (15 mL). The mixture was allowed to stir and warm to ambient temperature over 1 h. Next, 1-bromo-2-chloroethane (3.60 g, 25.2 mmol) was added drop-wise over 5 min. The resulting dark-brown mixture was stirred at ambient temperature for 4 h. Water (30 mL) was added, followed by saturated NaCl solution (25 mL), and the mixture was extracted with ether (4×50 mL). The combined ether extracts were dried (Na2SO4), filtered, and concentrated by rotary evaporation to a residue that was dried briefly under high vacuum to give 3.96 g (66.1%) of a light-brown oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
3.6 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five
Yield
66.1%

Synthesis routes and methods II

Procedure details

Under a nitrogen atmosphere, a solution of 3-hydroxypyridine (12.00 g, 126.18 mmol) in N,N-dimethylformamide (DMF) (63 mL) was added drop-wise over 25 min to a cold (0-5° C.), stirring slurry of sodium hydride (6.17 g of an 80% dispersion in mineral oil, 205.7 mmol) in DMF (130 mL). The mixture was allowed to stir and warm to ambient temperature over 1 h. Next, 1-bromo-2-chloroethane (21.71 g, 151.37 mmol) was added drop-wise over 45 min. The resulting dark-brown mixture was stirred at ambient temperature for 24 h. Gas chromatographic analysis indicated an incomplete reaction; therefore, more 1-bromo-2-chloroethane (8.65 g, 60.3 mmol) and sodium hydride (2.09 g of an 80% dispersion in mineral oil, 69.7 mmol) were added. The mixture was stirred at ambient temperature for 40 h. Water (60 mL) was carefully added over 30 min, followed by saturated NaCl solution (40 mL), and the mixture was extracted with ether (6×50 mL). The combined orange-yellow ether extracts were washed with saturated NaCl solution (75 mL). The ether layer was dried (Na2SO4), filtered, and concentrated by rotary evaporation to a residue that was dried briefly under high vacuum to give 2.87 g (14.4%) of a light-brown oil.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
63 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
130 mL
Type
solvent
Reaction Step Two
Quantity
21.71 g
Type
reactant
Reaction Step Three
Quantity
8.65 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
40 mL
Type
reactant
Reaction Step Five
Name
Quantity
60 mL
Type
solvent
Reaction Step Six
Yield
14.4%

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